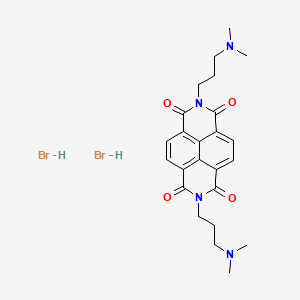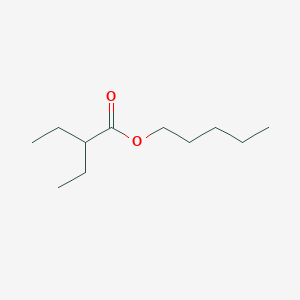
Pentyl 2-ethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless liquid with a fruity odor, commonly used in the flavor and fragrance industry . This compound is derived from the esterification of 2-ethylbutanoic acid and pentanol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentyl 2-ethylbutanoate can be synthesized through the esterification reaction between 2-ethylbutanoic acid and pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Pentyl 2-ethylbutanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2-ethylbutanoic acid and pentanol.
Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce the corresponding alcohols.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 2-ethylbutanoic acid and pentanol.
Reduction: 2-ethylbutanol and pentanol.
Transesterification: A new ester and alcohol depending on the reactants used.
Applications De Recherche Scientifique
Pentyl 2-ethylbutanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in the aroma profile of fruits and its potential use in flavor enhancement.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to products.
Mécanisme D'action
The mechanism of action of pentyl 2-ethylbutanoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of a fruity odor. The ester bond in the compound can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acid, which may have further biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl butanoate: Another ester with a fruity odor, commonly used in flavorings.
Methyl butanoate: Similar in structure but with a methyl group instead of a pentyl group, also used in fragrances.
Propyl butanoate: Another ester with a propyl group, used in flavor and fragrance applications.
Uniqueness
Pentyl 2-ethylbutanoate is unique due to its specific combination of a pentyl group and 2-ethylbutanoic acid, which imparts a distinct fruity odor that is different from other esters. Its specific structure makes it particularly valuable in creating unique flavor and fragrance profiles .
Propriétés
Numéro CAS |
5129-49-7 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
pentyl 2-ethylbutanoate |
InChI |
InChI=1S/C11H22O2/c1-4-7-8-9-13-11(12)10(5-2)6-3/h10H,4-9H2,1-3H3 |
Clé InChI |
PQIYTFKEWTVAEE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)C(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



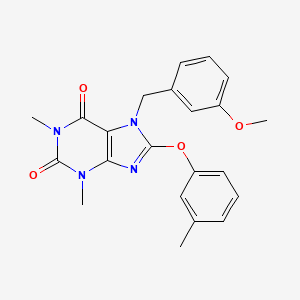
![3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione](/img/structure/B14163065.png)
![tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate;oxalic acid](/img/structure/B14163068.png)

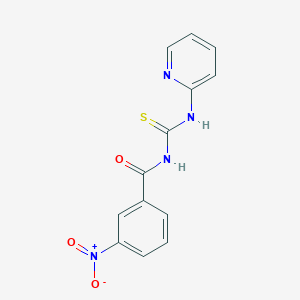
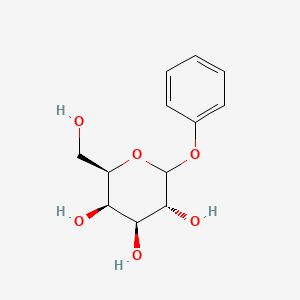
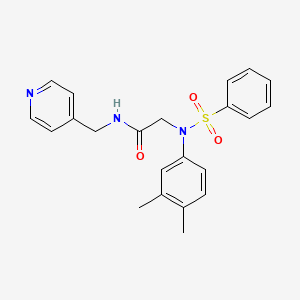
![2',6'-Difluoro-5-methoxy[1,1'-biphenyl]-3-ol](/img/structure/B14163083.png)
![17-(4-tert-butylphenyl)-N-(3,4-dichlorophenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine](/img/structure/B14163099.png)
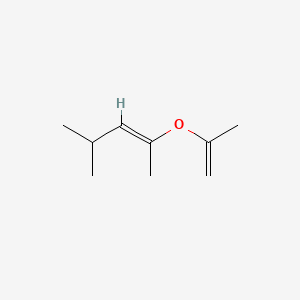

![2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B14163124.png)
